4-Chloro-3-methylbenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECBSSKNQDXVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10516682 | |

| Record name | 4-Chloro-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-24-3 | |

| Record name | 4-Chloro-3-methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-methylbenzoyl chloride: A Key Intermediate in Synthetic Chemistry

This guide provides a comprehensive overview of 4-Chloro-3-methylbenzoyl chloride, a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, a validated synthesis protocol, and its significant applications, with a strong emphasis on safety and handling.

Core Identification and Chemical Structure

This compound is an aromatic acyl chloride characterized by a benzene ring substituted with a chloro group, a methyl group, and a benzoyl chloride functional group. This specific substitution pattern makes it a valuable intermediate for introducing the 4-chloro-3-methylbenzoyl moiety into target molecules, a common strategy in the design of agrochemicals and pharmaceuticals.[1]

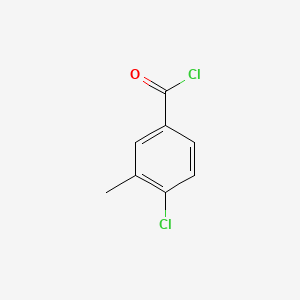

The structural representation of this compound is as follows:

Figure 1. Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Weight | 189.04 g/mol | [2][3] |

| Appearance | Colorless to yellow liquid | [6] |

| Density | 1.312 g/cm³ (Predicted) | [6] |

| SMILES | CC1=C(C=CC(=C1)C(=O)Cl)Cl | [2] |

| InChI Key | NECBSSKNQDXVKN-UHFFFAOYSA-N | [2][5] |

Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The conversion of the corresponding carboxylic acid, 4-chloro-3-methylbenzoic acid, to the acyl chloride is a standard and reliable method of synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

The underlying principle of this reaction is the nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction via the formation of a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.

Experimental Workflow for Synthesis

Diagram 1. Synthesis workflow of this compound.

Step-by-Step Methodology

-

Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubbing system (to neutralize HCl and SO₂), and a dropping funnel, add 4-chloro-3-methylbenzoic acid (1.0 eq).

-

Solvent Addition : Add a suitable inert solvent such as toluene or dichloromethane to suspend the carboxylic acid.

-

Catalyst Addition : Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops) to the suspension.

-

Reagent Addition : Slowly add thionyl chloride (SOCl₂) (typically 1.5-2.0 eq) dropwise to the stirred suspension at room temperature. The addition is exothermic, and gas evolution will be observed.

-

Reaction : After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-4 hours, or until the gas evolution ceases and the solution becomes clear.

-

Workup : Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and the solvent under reduced pressure. To ensure complete removal of thionyl chloride, an azeotropic distillation with toluene can be performed.

-

Purification : The crude this compound is then purified by vacuum distillation to yield the final product.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, primarily utilized in nucleophilic acyl substitution reactions.[1] Its high reactivity makes it an excellent precursor for the synthesis of a wide array of compounds.

-

Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of novel active pharmaceutical ingredients (APIs). The 4-chloro-3-methylbenzoyl moiety can be crucial for the biological activity of the target molecule.

-

Agrochemical Development : This compound is used in the creation of new pesticides and herbicides. The specific substitution pattern on the aromatic ring can be engineered to fine-tune the biological efficacy and selectivity of the agrochemical.[1]

-

Material Science : It is also employed in the synthesis of functional polymers and advanced materials where the incorporation of the 4-chloro-3-methylbenzoyl group can impart desired properties.[1]

-

Friedel-Crafts Acylation : As an acylating agent, it is used in Friedel-Crafts acylation reactions to introduce the 4-chloro-3-methylbenzoyl group onto other aromatic substrates.[2]

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards : It causes severe skin burns and eye damage.[1] It is also harmful if swallowed or in contact with skin and toxic if inhaled. The compound is a lachrymator.

-

Personal Protective Equipment (PPE) : Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7]

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[7] It is moisture-sensitive and reacts with water to release corrosive hydrogen chloride gas.[8]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.[7] Store under an inert atmosphere.

References

-

Aldlab Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Mosher Chemical. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. 4-(Chloromethyl)benzoyl chloride. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 21900-24-3. Retrieved from [Link]

- Google Patents. (2018). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.

- Google Patents. (1999). US5981803A - Process for the preparation of chloro-benzoyl chlorides.

-

PubChem. (n.d.). 4-Chloro-3-methylbutanoyl Chloride | C5H8Cl2O | CID 21919444. Retrieved from [Link]

-

Anshul Specialty Molecules. (n.d.). 4-Chlorobenzoyl Chloride. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Applications of 3-Chlorobenzoyl Chloride in Modern Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 4-chloro-. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-methylbenzoyl chloride | C8H6Cl2O | CID 18424211. Retrieved from [Link]

Sources

- 1. This compound|CAS 21900-24-3 [benchchem.com]

- 2. Buy this compound | 21900-24-3 [smolecule.com]

- 3. aldlab-chemicals_this compound [aldlab.com]

- 4. 21900-24-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | CAS 21900-24-3 [matrix-fine-chemicals.com]

- 6. This compound | 21900-24-3 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-Chlorobenzoyl Chloride [anshulchemicals.com]

An In-depth Technical Guide to 4-Chloro-3-methylbenzoyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-chloro-3-methylbenzoyl chloride, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular characteristics, physicochemical properties, synthesis, and reactivity, with a special focus on its applications in the pharmaceutical and agrochemical industries.

Core Molecular and Physicochemical Profile

This compound is an aromatic acyl chloride characterized by a benzene ring substituted with a chloro group, a methyl group, and a benzoyl chloride functional group.[1] This specific substitution pattern is crucial for its reactivity and the properties of its derivatives.

Molecular Formula and Weight

The elemental composition of this compound is represented by the molecular formula C₈H₆Cl₂O .[1][2][3][4][5] Based on this, its calculated molecular weight is approximately 189.04 g/mol .[1][2][3][4][5] The precise molecular weight is a cornerstone for stoichiometric calculations in synthesis, ensuring accurate molar ratios for optimal reaction yields.

Structural Representation

The structural arrangement of this compound is key to understanding its chemical behavior. The molecule consists of a central benzene ring. A chloro group is attached at position 4, and a methyl group at position 3, relative to the benzoyl chloride group at position 1.

Caption: Molecular Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆Cl₂O | [1][2][3][4][5] |

| Molecular Weight | 189.04 g/mol | [1][2][3][4][5] |

| CAS Number | 21900-24-3 | [1][2][4][5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Purity | Typically ≥95% | [2] |

Synthesis and Reactivity

The synthesis of this compound generally starts from 4-chloro-3-methylbenzoic acid.[7] The carboxylic acid is then converted to the more reactive acyl chloride.

General Synthesis Pathway

A common and effective method for this transformation is the reaction of 4-chloro-3-methylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][8] The use of a catalyst, like a few drops of dimethylformamide (DMF), can facilitate the reaction.[8][9]

Caption: General synthesis of this compound.

Reactivity Profile

As an acyl chloride, this compound is a reactive compound that readily undergoes nucleophilic acyl substitution.[1][4] This reactivity is the cornerstone of its utility as a building block in organic synthesis.

-

Hydrolysis: It reacts with water to hydrolyze back to 4-chloro-3-methylbenzoic acid and hydrochloric acid.[1] This underscores the need for handling the compound under anhydrous conditions.

-

Acylation: It is an excellent acylating agent, reacting with a wide range of nucleophiles:

-

Alcohols to form esters.

-

Amines to form amides.[4]

-

Arenes via Friedel-Crafts acylation to form ketones.

-

This versatility allows for the introduction of the 4-chloro-3-methylbenzoyl moiety into a diverse array of molecules.[4]

Applications in Drug Discovery and Agrochemicals

The specific substitution pattern of the chloro and methyl groups on the aromatic ring of this compound allows for the fine-tuning of steric and electronic properties of target molecules. This is a critical strategy in the design of bioactive compounds.[4]

Pharmaceutical Intermediate

Chlorine-containing compounds are prevalent in pharmaceuticals, with over a quarter of all FDA-approved drugs containing at least one chlorine atom. The presence of chlorine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[10] this compound serves as a key intermediate in the synthesis of novel active pharmaceutical ingredients (APIs).[4] Its derivatives have been explored for various therapeutic areas, leveraging the unique properties imparted by the substituted benzoyl group.

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is also a valuable precursor in the agrochemical industry.[6] It is used in the synthesis of pesticides, herbicides, and fungicides, where the specific halogen and alkyl substitutions can enhance the efficacy and selectivity of the final product.[6]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[4][11] It is also a lachrymator and may cause respiratory irritation.[11][12]

Handling Precautions:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[11]

-

Avoid contact with moisture to prevent hydrolysis and the release of corrosive hydrochloric acid gas.[12]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]

In case of exposure, immediate medical attention is required. For skin contact, flush with copious amounts of water. For eye contact, rinse cautiously with water for several minutes.[11]

Conclusion

This compound, with a molecular formula of C₈H₆Cl₂O and a molecular weight of 189.04 g/mol , is a highly versatile and reactive intermediate in organic synthesis. Its utility in the pharmaceutical and agrochemical industries is well-established, providing a valuable scaffold for the development of new bioactive molecules. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount for its effective and responsible use in research and development.

References

-

Mosher Chemical. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. 4-(Chloromethyl)benzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-methylbutanoyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 21900-24-3. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Chloromethyl)benzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.

-

LookChem. (n.d.). 4-Chloro-3-methylbenzoic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride. Retrieved from [Link]

-

Chemical Synthesis. (n.d.). The Synthesis and Applications of 3-Chlorobenzoyl Chloride in Modern Chemistry. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

- 1. Buy this compound | 21900-24-3 [smolecule.com]

- 2. aldlab-chemicals_this compound [aldlab.com]

- 3. This compound | 21900-24-3 [chemicalbook.com]

- 4. This compound|CAS 21900-24-3 [benchchem.com]

- 5. This compound | CAS 21900-24-3 [matrix-fine-chemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. lookchem.com [lookchem.com]

- 8. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Decoding the IUPAC Nomenclature: 4-Chloro-3-methylbenzoyl chloride

An In-depth Technical Guide to 4-Chloro-3-methylbenzoyl chloride

This guide provides a comprehensive technical overview of this compound (CAS No. 21900-24-3), a pivotal chemical intermediate in the fields of pharmaceutical and agrochemical development. We will dissect its formal nomenclature, explore its physicochemical properties, detail its synthesis, and discuss its applications, grounded in established chemical principles and safety protocols.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds. The name "this compound" is derived by following a set of hierarchical rules that precisely describe its molecular architecture.

Core Principles of Nomenclature:

-

Parent Structure: The foundation of the name is "benzoyl chloride". According to IUPAC recommendations, "benzoyl" is the preferred term for the C₆H₅CO- acyl group attached to a chlorine atom, forming an acyl chloride.[1][2][3] This is derived from the parent carboxylic acid, benzoic acid.[1][2]

-

Numbering Convention: The benzene ring is numbered starting from the carbon atom bonded to the acyl chloride group, which is designated as position 1. The ring is then numbered sequentially to assign the lowest possible locants (numbers) to the substituents.

-

Substituent Identification: The benzene ring features two substituents: a chlorine atom (Chloro) and a methyl group (methyl).

-

Positional Assignment: Following the lowest locant rule, the methyl group is located at position 3, and the chlorine atom is at position 4.

-

Final Assembly: The substituents are listed alphabetically (Chloro before methyl) along with their locants as prefixes to the parent name, resulting in the unequivocal IUPAC name: This compound .

Caption: IUPAC naming logic for this compound.

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties of a compound is critical for its application in synthesis, purification, and characterization.

| Property | Value | Source |

| CAS Number | 21900-24-3 | [4][5] |

| Molecular Formula | C₈H₆Cl₂O | [4][5] |

| Molecular Weight | 189.04 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [4] |

| SMILES | CC1=C(Cl)C=CC(=C1)C(Cl)=O | [5] |

| InChIKey | NECBSSKNQDXVKN-UHFFFAOYSA-N | [5] |

Expected Spectroscopic Data:

While a dedicated public spectrum for this specific isomer can be elusive, its spectral characteristics can be reliably predicted based on its functional groups and the known spectra of analogous compounds.[6][7][8][9]

-

¹H NMR: The spectrum would exhibit distinct signals for the aromatic protons, likely appearing as complex multiplets in the 7.0-8.0 ppm range. A sharp singlet corresponding to the three protons of the methyl group would be expected around 2.4 ppm.

-

¹³C NMR: Key signals would include the carbonyl carbon (~168-170 ppm), several aromatic carbons (125-145 ppm), and the methyl carbon (~20 ppm).

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the acyl chloride group is expected between 1750-1800 cm⁻¹. Additional peaks would correspond to C-Cl and aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 188, with a characteristic isotopic pattern (M+2) due to the presence of two chlorine atoms. Common fragmentation patterns would involve the loss of a chlorine radical (·Cl) and a carbon monoxide (CO) molecule.

Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

This compound is most reliably synthesized from its corresponding carboxylic acid, 4-chloro-3-methylbenzoic acid. The conversion is a standard procedure in organic chemistry, typically employing a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] The use of thionyl chloride is often preferred in laboratory and industrial settings due to its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies product purification.

Reaction: C₈H₇ClO₂ + SOCl₂ → C₈H₆Cl₂O + SO₂ + HCl

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-chloro-3-methylbenzoic acid using thionyl chloride.

Materials:

-

4-chloro-3-methylbenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

-

Anhydrous Toluene or Dichloromethane (DCM) as solvent

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with reflux condenser and gas trap (containing NaOH solution)

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble the reaction apparatus in a certified fume hood. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride product.

-

Reagent Addition: Charge the round-bottom flask with 4-chloro-3-methylbenzoic acid (1.0 eq) and the chosen anhydrous solvent.

-

Catalyst: Add a catalytic amount of DMF (e.g., 1-2 drops). DMF catalyzes the reaction by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.

-

Thionyl Chloride Addition: Slowly add thionyl chloride (1.5 eq) to the stirred suspension at room temperature. The addition is often done via a dropping funnel. An exothermic reaction and gas evolution (HCl, SO₂) will be observed.

-

Reaction: After the addition is complete, heat the mixture to reflux (typically 70-80°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution. The solution should become clear as the solid carboxylic acid is consumed.

-

Workup & Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive vapors.

-

The crude this compound is often of sufficient purity for subsequent steps. For higher purity, fractional distillation under high vacuum can be performed.

-

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is not an end product but a high-value synthetic building block.[4] Its utility stems from the high reactivity of the acyl chloride group, which makes it an excellent electrophile for introducing the 4-chloro-3-methylbenzoyl moiety into target molecules.[4]

Core Reactivity: Nucleophilic Acyl Substitution

The primary application involves nucleophilic acyl substitution reactions, where the chlorine atom is displaced by a nucleophile. This pathway is fundamental to creating a vast library of compounds for biological screening.[4]

-

Amide Formation: Reaction with primary or secondary amines yields structurally diverse amides. Amide bonds are prevalent in pharmaceuticals due to their high stability and ability to participate in hydrogen bonding, a key interaction in drug-receptor binding.

-

Ester Formation: Reaction with alcohols or phenols produces esters. This functional group is common in prodrugs, where it can be hydrolyzed in vivo to release the active pharmaceutical ingredient (API).

-

Friedel-Crafts Acylation: It can react with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl ketones (benzophenones), which are scaffolds in medicinal chemistry and materials science.[10]

The specific substitution pattern on the benzene ring is a deliberate design choice. The chloro and methyl groups modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn influences its pharmacokinetic and pharmacodynamic properties (e.g., absorption, metabolism, and target binding affinity).[4] This makes it a valuable intermediate in the synthesis of novel APIs and agrochemicals.[4][12][13]

Caption: Key synthetic applications of this compound.

Safety, Handling, and Storage

Due to its reactivity, this compound requires careful handling with appropriate safety measures.

Hazard Identification:

-

Corrosive: It is classified as a corrosive substance that causes severe skin burns and serious eye damage.[4][14][15] Contact with skin or eyes requires immediate and thorough rinsing with water.

-

Respiratory Irritant: Vapors may cause respiratory irritation.[14][15]

-

Lachrymator: It is a lachrymator, meaning it can cause tearing of the eyes.[15][16]

-

Reactivity with Water: It reacts with water and moisture, including humidity in the air, to release corrosive hydrogen chloride (HCl) gas.[10][17]

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[15] An eyewash station and safety shower must be readily accessible.[14]

-

Personal Protective Equipment (PPE):

-

Incompatible Materials: Avoid contact with water, strong bases, alcohols, and metals.[14]

Storage:

Store in a cool, dry, and well-ventilated area away from incompatible substances.[15] Containers must be kept tightly closed to prevent contact with moisture and should be stored upright to prevent leakage.[15]

References

-

IUPAC name of benzoyl chloride - Chemistry Stack Exchange. (2022-01-02). Chemistry Stack Exchange. [Link]

-

This compound - Mosher Chemical. Mosher Chemical. [Link]

-

This compound | CAS 21900-24-3 - Matrix Fine Chemicals. Matrix Fine Chemicals. [Link]

-

4-Methylbenzoyl Chloride | C8H7ClO | CID 13405 - PubChem. National Institutes of Health. [Link]

- CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents.

-

The IUPAC name of C6H5COCl is A Benzoyl chloride B class 12 chemistry CBSE - Vedantu. Vedantu. [Link]

-

4-Chloro-3-methylbutanoyl Chloride | C5H8Cl2O | CID 21919444 - PubChem. National Institutes of Health. [Link]

- US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents.

-

Benzoyl chloride - Sciencemadness Wiki. (2022-07-07). Sciencemadness Wiki. [Link]

-

Benzoyl chloride - Wikipedia. Wikipedia. [Link]

-

This compound - MySkinRecipes. MySkinRecipes. [Link]

-

The Synthesis and Applications of 3-Chlorobenzoyl Chloride in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- US3996274A - Method for producing chlorobenzoyl chloride - Google Patents.

-

Preparation of 4-chlorobenzyl chloride - PrepChem.com. PrepChem.com. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. The IUPAC name of C6H5COCl is A Benzoyl chloride B class 12 chemistry CBSE [vedantu.com]

- 4. This compound|CAS 21900-24-3 [benchchem.com]

- 5. This compound | CAS 21900-24-3 [matrix-fine-chemicals.com]

- 6. 4-Methylbenzoyl Chloride | C8H7ClO | CID 13405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(Chloromethyl)benzoyl chloride(876-08-4) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Chloro-3-methylbenzoic acid(7697-29-2) 1H NMR spectrum [chemicalbook.com]

- 9. 3-Methylbenzoyl chloride(1711-06-4) 13C NMR spectrum [chemicalbook.com]

- 10. Benzoyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 11. Page loading... [guidechem.com]

- 12. nbinno.com [nbinno.com]

- 13. chemimpex.com [chemimpex.com]

- 14. fishersci.com [fishersci.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Benzoyl chloride - Wikipedia [en.wikipedia.org]

Synthesis and preparation of 4-Chloro-3-methylbenzoyl chloride

An In-depth Technical Guide to the Synthesis and Preparation of 4-Chloro-3-methylbenzoyl chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. The content is structured to provide not only a detailed experimental protocol but also the underlying chemical principles and practical insights essential for successful and safe execution in a laboratory setting.

Introduction and Strategic Overview

This compound is an aromatic acyl chloride characterized by a benzene ring substituted with a methyl group, a chlorine atom, and a reactive benzoyl chloride functional group. Its chemical structure (C₈H₆Cl₂O) makes it a versatile building block in organic synthesis, primarily in reactions involving acylation of amines, alcohols, and aromatic compounds.

The most direct and industrially favored route to this compound is the chlorination of its corresponding carboxylic acid, 4-chloro-3-methylbenzoic acid. The selection of the chlorinating agent is a critical decision point in the synthetic design. While several reagents can effect this transformation, such as phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂), thionyl chloride (SOCl₂) is often the reagent of choice for its efficacy and the convenient nature of its byproducts.[1][2] The reaction with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases that can be easily removed from the reaction mixture, simplifying the product purification process.[2]

The Chlorination Reaction: Mechanism and Rationale

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic nucleophilic acyl substitution reaction. Understanding the mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

The reaction proceeds through several key steps:

-

Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[3][4]

-

Formation of a Chlorosulfite Intermediate: This initial attack, followed by the departure of a chloride ion, forms a highly reactive protonated chlorosulfite intermediate.[3]

-

Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate.

-

Product Formation: The intermediate collapses, leading to the formation of the final acyl chloride product and the release of sulfur dioxide and hydrogen chloride gases.[1][4][5]

This mechanism highlights why the hydroxyl group, typically a poor leaving group, is transformed into a good leaving group via the chlorosulfite intermediate.[1][3]

Caption: Mechanism of Carboxylic Acid Chlorination with Thionyl Chloride.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 4-chloro-3-methylbenzoic acid. All operations must be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and products.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| 4-Chloro-3-methylbenzoic acid | C₈H₇ClO₂ | 170.59 | 17.06 g (0.1 mol) | 1.0 | Starting material. Ensure it is dry.[6] |

| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 21.5 mL (0.3 mol) | 3.0 | Reagent grade, used in excess to drive the reaction to completion. |

| Toluene (optional solvent) | C₇H₈ | 92.14 | 50 mL | - | Anhydrous. Can be used for easier handling and temperature control. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 1-2 drops | Catalytic | Optional catalyst to accelerate the reaction. |

| Round-bottom flask (250 mL) | - | - | 1 | - | Must be oven-dried to remove moisture. |

| Reflux condenser with drying tube | - | - | 1 | - | Drying tube filled with CaCl₂ or Drierite. |

| Magnetic stirrer and stir bar | - | - | 1 | - | For efficient mixing. |

| Heating mantle | - | - | 1 | - | For controlled heating. |

| Distillation apparatus (for vacuum) | - | - | 1 | - | For purification of the final product. |

Reaction Workflow

Caption: Experimental Workflow for the Synthesis of this compound.

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried in an oven and assembled while hot to prevent atmospheric moisture contamination. Attach a calcium chloride drying tube to the top of the condenser. The entire setup should be placed in a fume hood.

-

Charging the Flask: To the flask, add 4-chloro-3-methylbenzoic acid (17.06 g, 0.1 mol). Carefully add thionyl chloride (21.5 mL, 0.3 mol) to the flask at room temperature with stirring.[7][8] If desired, a catalytic amount (1-2 drops) of DMF can be added.

-

Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) using a heating mantle. The reaction mixture will start to evolve gases (SO₂ and HCl). Maintain a gentle reflux for 2-4 hours. The reaction is typically complete when the evolution of gas ceases.[7]

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Reconfigure the apparatus for simple distillation. Carefully distill off the excess thionyl chloride at atmospheric pressure.

-

Purification: The crude this compound remaining in the flask is then purified by vacuum distillation.[2][9] Collect the fraction that distills at the appropriate boiling point under the applied vacuum. The product is a colorless to pale yellow liquid.

-

Storage: The purified product is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis back to the carboxylic acid.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for confirming the functional group transformation. The broad O-H stretch of the starting carboxylic acid (around 3000 cm⁻¹) should be absent in the product. The key signal to observe is the strong C=O (carbonyl) stretch of the acyl chloride, which typically appears at a higher frequency (around 1780-1815 cm⁻¹) than the carbonyl of the corresponding carboxylic acid.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl group. The chemical shifts of the aromatic protons will be slightly different from the starting material due to the change in the electronic nature of the carbonyl group.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of the final product and confirming its molecular weight. The mass spectrum should show the molecular ion peak corresponding to the mass of this compound.

Safety and Handling

-

Thionyl Chloride (SOCl₂): Is highly toxic, corrosive, and reacts violently with water, releasing toxic gases. It is a lachrymator and can cause severe burns upon contact. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

This compound: As an acyl chloride, it is expected to be corrosive and a lachrymator. It will react with moisture (including humidity in the air and on skin) to produce HCl. Handle with the same level of precaution as thionyl chloride.

-

Gas Byproducts (SO₂ and HCl): Both sulfur dioxide and hydrogen chloride are toxic and corrosive gases. The reaction must be performed in a fume hood, and it is advisable to use a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the acidic gases exiting the drying tube.

By adhering to this detailed guide, researchers can reliably and safely synthesize high-purity this compound for further application in their research and development endeavors.

References

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Chemguide. preparation of acyl chlorides (acid chlorides). [Link]

-

LookChem. General procedures for the purification of Acid chlorides. [Link]

-

PubChem. 4-Chloro-3-methylbenzoic acid. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 5. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. 4-Chloro-3-methylbenzoic acid | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 8. Page loading... [guidechem.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Reactivity and Stability of 4-Chloro-3-methylbenzoyl chloride

Executive Summary

4-Chloro-3-methylbenzoyl chloride is a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical, agrochemical, and materials science sectors.[1] Its utility is derived from the highly reactive acyl chloride functional group, which allows for the efficient construction of amide and ester linkages. However, this same reactivity presents significant challenges related to stability, handling, and process safety. This guide provides a comprehensive technical overview of the chemical reactivity, stability profile, and critical handling considerations for this compound. We will explore the nuanced electronic effects of the aromatic substituents, detail its principal reactions and decomposition pathways, and provide field-proven experimental protocols for assessing its stability. This document is intended to serve as an essential resource for researchers, process chemists, and drug development professionals to ensure the safe and effective utilization of this versatile chemical building block.

Molecular Structure and Physicochemical Properties

The reactivity and stability of this compound (CAS No. 21900-24-3) are direct consequences of its molecular architecture. The molecule consists of a central benzene ring substituted with the highly electrophilic benzoyl chloride group, a halogen atom (chloro), and an alkyl group (methyl).

-

Acyl Chloride Group (-COCl): This is the primary center of reactivity. The strong electron-withdrawing effects of both the oxygen and chlorine atoms render the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.

-

4-Chloro Substituent: As a halogen, chlorine exerts a dual electronic effect. It is electron-withdrawing through the inductive effect (-I) due to its high electronegativity, which further increases the electrophilicity of the carbonyl carbon. It also has a weak electron-donating resonance effect (+M), but the inductive effect is dominant in influencing the reactivity of the acyl chloride group.

-

3-Methyl Substituent: The methyl group is electron-donating through an inductive effect (+I) and hyperconjugation. Its position meta to the acyl chloride group means it does not participate directly in resonance with the carbonyl group, but its inductive donation slightly tempers the overall electrophilicity of the ring and the carbonyl carbon compared to an unsubstituted benzoyl chloride.

This unique combination of an inductively withdrawing group para to the primary functional group and an inductively donating group meta to it creates a finely tuned electronic environment that dictates its reaction kinetics and stability.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Chlorobenzoyl chloride (for comparison) | 3-Methylbenzoyl chloride (for comparison) |

| CAS Number | 21900-24-3[2] | 122-01-0[3] | 1711-06-4[4] |

| Molecular Formula | C₈H₆Cl₂O[1] | C₇H₄Cl₂O[3] | C₈H₇ClO[4] |

| Molecular Weight | 189.04 g/mol [1] | 175.01 g/mol [3] | 154.59 g/mol [4] |

| Appearance | Corrosive Liquid[1] | Colorless to slightly yellow liquid | Clear colorless to light brown liquid |

| Boiling Point | Data not readily available | 102-104 °C @ 11 mmHg[3] | 86 °C @ 5 mmHg[4] |

| Melting Point | Data not readily available | 11-14 °C[3] | -23 °C |

| Density | Data not readily available | 1.365 g/mL @ 20 °C[3] | 1.173 g/mL @ 25 °C[4] |

Note: Specific physical constants for this compound are not widely published. Data for structurally similar compounds are provided for context.

Chemical Reactivity Profile

The chemistry of this compound is dominated by nucleophilic acyl substitution . This class of reactions proceeds via a highly reliable addition-elimination mechanism.[5][6] The rate and success of these reactions are heavily influenced by the nucleophile's strength and the reaction conditions.

Key Reactions:

-

Hydrolysis: This is the most significant reaction from a stability standpoint. This compound reacts readily, often vigorously, with water and atmospheric moisture to form 4-chloro-3-methylbenzoic acid and corrosive hydrogen chloride (HCl) gas.[5][6] This reaction is irreversible and is the primary cause of degradation during storage and handling.

-

Alcoholysis (Esterification): In the presence of alcohols (R'-OH), the compound is converted into the corresponding ester, 4-chloro-3-methylbenzoate. This reaction is typically fast and high-yielding, often performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

-

Aminolysis (Amidation): Reaction with ammonia, primary amines (R'-NH₂), or secondary amines (R'₂NH) yields 4-chloro-3-methylbenzamides. This is a cornerstone reaction in pharmaceutical synthesis. Two equivalents of the amine are often required: one to act as the nucleophile and the second to neutralize the generated HCl.[6]

-

Friedel-Crafts Acylation: As a benzoyl chloride derivative, it can act as an acylating agent for electron-rich aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃), forming a diaryl ketone.

Stability and Decomposition Pathways

The principal threat to the integrity of this compound is its susceptibility to hydrolysis. Its stability is therefore critically dependent on the exclusion of moisture.

-

Hydrolytic Instability: The compound is highly moisture-sensitive. The rate of hydrolysis is dependent on the temperature, the amount of water present, and the presence of any catalysts. The formation of HCl can also autocatalyze further decomposition. For this reason, it must be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in tightly sealed containers.

-

Thermal Stability: In the absence of moisture, this compound possesses reasonable thermal stability. However, at elevated temperatures, decomposition can occur. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are essential to determine the onset of thermal decomposition and establish safe operating temperature limits for reactions and distillations.

-

Incompatibilities: The compound is incompatible with a wide range of materials. Contact should be avoided with:

-

Water, moisture, and humid air

-

Alcohols and Amines (except under controlled reaction conditions)

-

Strong bases (e.g., hydroxides, alkoxides) which will cause rapid hydrolysis or elimination.

-

Strong oxidizing agents.

-

Experimental Assessment of Stability

To ensure process safety and product quality, the stability of this compound must be quantified. The following protocols provide standardized methods for assessing hydrolytic and thermal stability.

Protocol 1: Assessing Hydrolytic Stability via Titration

This method quantifies the rate of hydrolysis by measuring the amount of HCl generated over time.

Objective: To determine the rate of degradation of this compound in a solvent containing a known concentration of water.

Methodology:

-

Preparation: Prepare a stock solution of the acyl chloride in a dry, inert solvent (e.g., anhydrous acetonitrile) of known concentration (e.g., 0.1 M).

-

Reaction Setup: In a thermostated reaction vessel maintained at a constant temperature (e.g., 25 °C), add a precise volume of the inert solvent. Add a specific, known amount of deionized water to achieve the desired moisture level (e.g., 500 ppm).

-

Initiation: At time t=0, inject a known volume of the acyl chloride stock solution into the water-containing solvent with vigorous stirring.

-

Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the aliquot in a flask containing ice-cold water to halt the reaction and fully hydrolyze any remaining acyl chloride.

-

Titration: Titrate the total amount of HCl in the quenched sample with a standardized solution of sodium hydroxide (e.g., 0.01 N) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.

-

Calculation: The percentage of hydrolysis at each time point can be calculated based on the amount of HCl titrated relative to the theoretical maximum amount of HCl that could be generated from the initial amount of acyl chloride.

-

Data Analysis: Plot the percentage of hydrolysis versus time to determine the degradation kinetics.

Protocol 2: Monitoring Thermal Stability using Differential Scanning Calorimetry (DSC)

DSC is a critical tool for evaluating thermal hazards by detecting exothermic decomposition events.[7]

Objective: To determine the onset temperature of thermal decomposition for this compound.

Methodology:

-

Sample Preparation: Under an inert atmosphere (glove box), accurately weigh a small amount of the sample (typically 1-5 mg) into a high-pressure DSC pan (e.g., gold-plated stainless steel) to contain any pressure generated during decomposition. Hermetically seal the pan.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument.

-

Thermal Program: Program the DSC to heat the sample at a constant rate (e.g., 5 or 10 °C/min) over a wide temperature range (e.g., from 30 °C to 400 °C). The experiment should be run under a continuous purge of inert gas (e.g., nitrogen).

-

Data Acquisition: Record the heat flow to the sample as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram. An endotherm will indicate melting, while a sharp, positive deviation from the baseline (an exotherm) indicates a decomposition event. The "onset temperature" of the exotherm is determined by the intersection of the baseline with the tangent of the exothermic peak's leading edge. This temperature is a critical indicator of the beginning of thermal instability.[7]

Safe Handling, Storage, and Disposal

Given its hazardous properties, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a full-face shield.

-

Skin Protection: Use chemical-resistant gloves (e.g., butyl rubber or Viton®). Wear a chemically resistant apron or full protective suit.

-

Respiratory Protection: All handling must be performed in a certified chemical fume hood. For emergency situations, a self-contained breathing apparatus (SCBA) is required.

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials.

-

Containers must be tightly sealed to prevent moisture ingress. Storage under an inert atmosphere of nitrogen or argon is highly recommended.

-

Use containers made of corrosion-resistant material (e.g., glass or specific alloys).

Spill and Disposal:

-

In case of a spill, evacuate the area. Absorb the spill with a dry, inert material such as sand or vermiculite. Do not use water or combustible materials.

-

Place the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Disposal must be conducted in accordance with all local, state, and federal regulations. A common method is slow, controlled addition to a basic solution (e.g., sodium carbonate) or an alcohol to convert it to a less reactive substance before final disposal.

Conclusion

This compound is a highly valuable yet challenging chemical intermediate. Its reactivity, governed by the electrophilic acyl chloride group and modulated by the ring substituents, is the source of both its synthetic utility and its inherent instability. A thorough understanding of its sensitivity to moisture and its thermal decomposition profile is paramount for safe and reproducible chemical synthesis. By implementing the rigorous handling procedures and analytical assessments outlined in this guide, researchers and chemists can effectively mitigate the risks associated with this compound, unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

-

Save My Exams. (2024). Acyl Chlorides. A Level Chemistry Revision Notes. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water. Available at: [Link]

-

Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Available at: [Link]

-

CIE A-Level Chemistry. (n.d.). 33.3 Acyl chlorides. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 21900-24-3. Available at: [Link]

-

Wikipedia. (2024). Acyl chloride. Available at: [Link]

-

Aldlab Chemicals. (n.d.). This compound. Available at: [Link]

-

Charnwood Discovery. (n.d.). DSC—Thermal Safety, Phase Transitions, Polymorphs. Available at: [Link]

Sources

- 1. This compound|CAS 21900-24-3 [benchchem.com]

- 2. aldlab-chemicals_this compound [aldlab.com]

- 3. 4-クロロベンゾイルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Methylbenzoyl chloride | 1711-06-4 [chemicalbook.com]

- 5. savemyexams.com [savemyexams.com]

- 6. savemyexams.com [savemyexams.com]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

The Synthetic Versatility of 4-Chloro-3-methylbenzoyl Chloride: A Technical Guide for Researchers

Introduction: Unveiling a Versatile Chemical Intermediate

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient discovery and development of novel molecules. 4-Chloro-3-methylbenzoyl chloride (CAS No. 21900-24-3), an aromatic acyl chloride, represents a key intermediate with significant potential in the synthesis of a diverse array of target compounds.[1][2] Its unique substitution pattern—a chloro group at the 4-position and a methyl group at the 3-position on the benzene ring—offers a nuanced electronic and steric profile that can be exploited by medicinal and agrochemical chemists to fine-tune the properties of new chemical entities.[1] This guide provides an in-depth exploration of the potential applications of this compound in research, focusing on its reactivity, synthetic utility, and the potential biological significance of its derivatives.

Core Physicochemical and Reactivity Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective application in synthesis. The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 21900-24-3 | [2] |

| Molecular Formula | C₈H₆Cl₂O | [2] |

| Molecular Weight | 189.04 g/mol | [2] |

| Appearance | Varies; typically a liquid or low-melting solid | Inferred from related compounds |

| Boiling Point | 105 °C at 3 Torr | [3] |

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride functional group. This makes it an excellent substrate for nucleophilic acyl substitution reactions .[4] The presence of the electron-withdrawing chlorine atom further enhances this electrophilicity. Common nucleophiles such as amines, alcohols, and phenols readily react to form stable amide and ester linkages, respectively.[1] This reactivity is the cornerstone of its utility in constructing complex molecules.

Potential Applications in Drug Discovery and Pharmaceutical Research

While specific blockbuster drugs derived from this compound are not prominently documented, the structural motif is of significant interest in medicinal chemistry. The synthesis of the diuretic and antihypertensive drug Indapamide, for instance, relies on a related building block, 4-chloro-3-sulfamoylbenzoyl chloride, highlighting the pharmaceutical relevance of this class of compounds.[5]

Derivatives of structurally similar benzoyl chlorides have shown a wide range of biological activities, suggesting promising avenues of investigation for compounds synthesized from this compound:

-

Anticancer Agents: Novel 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have been synthesized and evaluated for their anticancer activity, with some compounds showing significant growth inhibition against various cancer cell lines.[6] This suggests that amide derivatives of this compound could be explored for similar applications.

-

Anti-inflammatory and Analgesic Drugs: The closely related 4-fluoro-3-methylbenzoyl chloride is utilized as an intermediate in the synthesis of anti-inflammatory and analgesic drugs.[7] This points to the potential for derivatives of this compound to exhibit similar pharmacological properties.

Workflow for Amide Library Synthesis in Drug Discovery

The straightforward reaction of this compound with a diverse library of amines allows for the rapid generation of a multitude of amide derivatives for biological screening.

Caption: Workflow for generating and screening an amide library.

Prospects in Agrochemical Development

The development of novel pesticides is a continuous effort to overcome resistance and improve crop yields. Halogenated aromatic compounds are a cornerstone of many successful agrochemicals. As with pharmaceuticals, the applications of analogous compounds provide a strong indication of the potential for this compound in this sector.

-

Herbicides and Pesticides: 4-Fluoro-3-methylbenzoyl chloride is a known intermediate in the formulation of herbicides and pesticides.[7] This suggests that the 4-chloro-3-methylbenzoyl moiety could be a valuable component in the design of new agrochemicals.

-

Fungicides: Chloro-substituted benzophenones, which can be synthesized from chlorobenzoyl chlorides, have been investigated as fungicidal agents.[8] This opens the possibility of developing novel fungicides based on derivatives of this compound.

Experimental Protocols: A Guide to Synthesis

The following sections provide detailed, step-by-step methodologies for key reactions involving this compound. These protocols are based on established procedures for similar acyl chlorides and should be adapted and optimized for specific substrates.

Synthesis of this compound

The most common laboratory-scale synthesis involves the reaction of 4-chloro-3-methylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4]

Materials:

-

4-Chloro-3-methylbenzoic acid

-

Thionyl chloride (or oxalyl chloride)

-

Anhydrous toluene (or another inert solvent)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-3-methylbenzoic acid (1.0 eq).

-

Add anhydrous toluene to suspend the acid.

-

Carefully add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.

-

Add a catalytic amount of DMF (1-2 drops).

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C).

-

Maintain reflux for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by the disappearance of the solid starting material.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

General Protocol for Amide Synthesis

This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding amide.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

-

Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel.

-

Add the this compound solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography on silica gel or by recrystallization.

Caption: Experimental workflow for amide synthesis.

General Protocol for Ester Synthesis

This protocol outlines the formation of an ester from this compound and an alcohol or phenol.

Materials:

-

This compound

-

Alcohol or phenol

-

Anhydrous pyridine or a mixture of DCM and triethylamine

-

Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

-

Dissolve the alcohol or phenol (1.0 eq) in anhydrous pyridine (which acts as both solvent and base). Alternatively, dissolve the alcohol/phenol and triethylamine (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM (if pyridine was used as solvent) and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography or recrystallization.

Characterization and Analytical Techniques

Proper characterization of this compound and its derivatives is crucial for ensuring purity and confirming structure. A combination of spectroscopic and chromatographic techniques should be employed.

| Technique | Expected Observations for this compound Derivatives |

| ¹H NMR | Aromatic protons will appear in the range of 7.0-8.5 ppm. The methyl group protons will be a singlet around 2.4 ppm. For amide derivatives, an NH proton signal (if present) will be a broad singlet. For ester derivatives, characteristic signals for the alcohol/phenol moiety will be observed. |

| ¹³C NMR | The carbonyl carbon will appear significantly downfield (around 165-175 ppm). Aromatic carbons will be in the 120-145 ppm range. The methyl carbon will be around 20 ppm. |

| IR Spectroscopy | A strong C=O stretch for the acyl chloride will be observed around 1770-1800 cm⁻¹. For amides, the C=O stretch shifts to ~1650-1680 cm⁻¹. For esters, the C=O stretch is typically around 1735-1750 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) will show a characteristic isotopic pattern due to the presence of two chlorine atoms. Fragmentation patterns will likely involve the loss of the chlorine atom from the acyl chloride and cleavage of the amide or ester bond. |

| HPLC | Reversed-phase HPLC is a powerful tool for assessing the purity of the synthesized compounds and for monitoring reaction progress. |

Note: The exact chemical shifts and absorption frequencies will depend on the specific derivative and the solvent used for analysis. The predicted values are based on data from structurally similar compounds such as 4-methylbenzoyl chloride, 4-(chloromethyl)benzoyl chloride, and 4-chlorobenzoyl chloride.[9][10][11]

Safety and Handling

This compound is a corrosive compound and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood. It is sensitive to moisture and will hydrolyze to form hydrochloric acid.[4] Therefore, it should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a valuable and reactive intermediate with significant, albeit underexplored, potential in the fields of drug discovery and agrochemical research. Its ability to readily form amide and ester bonds makes it an ideal starting point for the synthesis of diverse compound libraries. By leveraging the insights gained from structurally related compounds, researchers can strategically employ this compound to create novel molecules with tailored biological activities. This guide provides a foundational understanding and practical framework to facilitate its application in cutting-edge research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13405, 4-Methylbenzoyl chloride. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 21900-24-3 | this compound. Retrieved from [Link]

- Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70136, 4-(Chloromethyl)benzoyl chloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 21900-24-3. Retrieved from [Link]

-

ChemBK. (n.d.). 4-CHLORO-3-METHYLBENZOIC ACID. Retrieved from [Link]

-

CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8501, 4-Chlorobenzoyl chloride. Retrieved from [Link]

-

Chemexpress. (n.d.). CAS 21900-24-3|this compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-. Retrieved from [Link]

-

SAGE Publications Inc. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 4-chloro-. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). Molecules PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1732, 4-Chloro-3-methylphenol. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1711-06-4,3-Methylbenzoyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 721044, 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-YL)aniline. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 4-chloro-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23536, 4-Chloro-3-methylaniline. Retrieved from [Link]

Sources

- 1. This compound|CAS 21900-24-3 [benchchem.com]

- 2. This compound | CAS 21900-24-3 [matrix-fine-chemicals.com]

- 3. This compound,21900-24-3-Amadis Chemical [amadischem.com]

- 4. Buy this compound | 21900-24-3 [smolecule.com]

- 5. Page loading... [guidechem.com]

- 6. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]

- 9. 4-Methylbenzoyl Chloride | C8H7ClO | CID 13405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-(Chloromethyl)benzoyl chloride(876-08-4) 1H NMR spectrum [chemicalbook.com]

- 11. 4-Chlorobenzoyl chloride | C7H4Cl2O | CID 8501 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction to 4-Chloro-3-methylbenzoyl Chloride: A Versatile Synthetic Intermediate

An In-depth Technical Guide to the Commercial Sourcing of 4-Chloro-3-methylbenzoyl Chloride for Scientific Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (CAS No. 21900-24-3), focusing on its commercial availability, quality assessment, and safe handling. As a pivotal building block in medicinal chemistry and materials science, understanding the nuances of its supply chain and quality attributes is paramount for reproducible and successful research outcomes.

This compound is an aromatic acyl chloride characterized by a benzene ring substituted with a chloro group at position 4 and a methyl group at position 3, relative to the benzoyl chloride moiety.[1] Its chemical formula is C₈H₆Cl₂O, and it has a molecular weight of approximately 189.04 g/mol .[1][2] The reactivity of the acyl chloride functional group makes this compound a highly versatile reagent for introducing the 4-chloro-3-methylbenzoyl group into target molecules.[3]

This reactivity is primarily exploited in nucleophilic acyl substitution reactions, most commonly to form amides and esters by reacting with a wide range of amines and alcohols.[3] This facility for creating new bonds is invaluable in the rapid generation of compound libraries for biological screening. The specific substitution pattern on the aromatic ring is strategically important, as it allows chemists to modulate the steric and electronic properties of the resulting molecules, a critical aspect of modern drug and agrochemical design.[3] Consequently, it serves as a key intermediate in the synthesis of novel active pharmaceutical ingredients (APIs), agrochemicals, dyes, and advanced polymers.[1][3]

The Commercial Supplier Landscape

A variety of chemical suppliers offer this compound, ranging from large, well-established corporations to smaller, specialized chemical providers. The choice of supplier often depends on the required quantity, purity grade, documentation, and lead time. Below is a summary of notable commercial sources.

| Supplier | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | ≥97% | A major global supplier with extensive documentation and quality control.[4] |

| Benchchem | Research Grade | Supplies the compound for Research Use Only, not for diagnostic or therapeutic applications.[3] |

| Smolecule | Not specified | Provides general chemical properties and synthesis information.[1] |

| Matrix Fine Chemicals | Not specified | Offers the compound in both small and large quantities upon request.[2] |

| BLD Pharm | Not specified | May provide analytical documentation such as NMR, HPLC, and LC-MS upon request.[5] |

| aldlab-chemicals | 95% | Specifies a purity of 95%.[6] |

| Oakwood Chemical | Not specified | Lists the compound as part of its product portfolio.[7] |

| Apollo Scientific | 97% | Provides a detailed Safety Data Sheet (SDS) with handling information.[8] |

Note: This table is not exhaustive and is intended to provide a representative overview. Researchers should always request a detailed Certificate of Analysis (CoA) from their chosen supplier before purchase.

Critical Quality Attributes and Specifications

For researchers, particularly those in drug development, the purity and impurity profile of a starting material is non-negotiable. The Certificate of Analysis (CoA) is the primary document that validates the quality of a specific batch. When sourcing this compound, the following parameters are critical.

| Parameter | Typical Specification | Method | Rationale |

| Appearance | Colorless to light yellow liquid | Visual | A significant deviation in color may indicate degradation or the presence of chromophoric impurities. |

| Purity | ≥97.0% (often by GC) | Gas Chromatography (GC) or HPLC | Ensures that the majority of the material is the desired compound, which is critical for stoichiometric calculations in subsequent reactions. |

| Identity | Conforms to structure | ¹H NMR, FT-IR | Confirms the chemical structure and the absence of major structural isomers. |

| Water Content | ≤0.1% | Karl Fischer Titration | As an acyl chloride, the compound is highly reactive with water, hydrolyzing to the corresponding carboxylic acid.[1] Low water content is essential for stability and reactivity. |

| Residual Solvents | Varies by synthesis route | GC-HS | Solvents used in the final purification step (e.g., toluene, hexane) must be controlled as they can interfere with subsequent reactions. |

Synthesis Methodology and Potential Impurities

Understanding the manufacturing process is key to anticipating potential impurities. The most common laboratory and industrial synthesis of this compound involves the chlorination of 4-chloro-3-methylbenzoic acid.[1] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically used for this conversion.

Caption: Common synthesis route for this compound.

This process can lead to several predictable impurities:

-

Unreacted Starting Material: Incomplete reaction can leave residual 4-chloro-3-methylbenzoic acid.

-

Hydrolysis Product: Exposure to moisture during workup or storage will hydrolyze the product back to 4-chloro-3-methylbenzoic acid.[1]

-

Over-chlorination Products: Under harsh conditions, chlorination on the aromatic ring or the methyl group could occur, though this is less common for this specific transformation.

-

Residual Chlorinating Agent: Traces of thionyl chloride or its byproducts may remain if purification is inadequate.

Quality Control and Analytical Verification Workflow

It is best practice for a receiving laboratory to perform an independent identity and purity check, especially for critical applications. A High-Performance Liquid Chromatography (HPLC) method is suitable for verifying the purity of the material and detecting the primary impurity, 4-chloro-3-methylbenzoic acid.

Caption: A typical QC workflow for verifying the purity of incoming material.

Representative HPLC Protocol for Purity Analysis

-

Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA). Filter and degas.

-

Standard Preparation: Accurately weigh approximately 10 mg of a certified reference standard of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Sample Preparation: Prepare a sample solution at the same concentration (1 mg/mL) using the commercially supplied material. Caution: Due to the reactivity with water, perform dilutions in a dry solvent like acetonitrile and work quickly.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection: 254 nm.

-

-

Analysis: Inject the standard to establish the retention time. Inject the sample and integrate all peaks. The purity can be calculated based on the area percent of the main peak. The hydrolysis product, 4-chloro-3-methylbenzoic acid, will appear as a separate, more polar (earlier eluting) peak.

Safe Handling, Storage, and Disposal

This compound is a corrosive substance that requires careful handling.[3] It can cause severe skin burns and serious eye damage.[3][8][9] Inhalation may also cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[8][9]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid breathing vapors or mists.[8] Keep away from moisture and water, as it reacts to release corrosive hydrogen chloride gas.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The container should be kept under an inert gas atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Store locked up and away from incompatible materials.[9]

-

Spills: Contain and absorb spills with sand, earth, or other inert, non-combustible material. Place in a suitable, labeled container for disposal.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion